
1-Bromo-2-(phenylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(phenylsulfanyl)benzene is an organic compound with the molecular formula C12H9BrS. It consists of a benzene ring substituted with a bromine atom and a phenylsulfanyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
1-Bromo-2-(phenylsulfanyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-(phenylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Analyse Chemischer Reaktionen
1-Bromo-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(phenylsulfanyl)phenol, while oxidation with hydrogen peroxide can produce 2-(phenylsulfinyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(phenylsulfanyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new pharmaceuticals.
Material Science: This compound can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(phenylsulfanyl)benzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached . In oxidation reactions, the phenylsulfanyl group undergoes electron transfer processes, leading to the formation of sulfoxides or sulfones .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(phenylsulfanyl)benzene can be compared with other similar compounds such as:
Bromobenzene (C6H5Br): Lacks the phenylsulfanyl group and is less reactive in certain types of reactions.
2-Bromo-1-(phenylsulfanyl)benzene (C12H9BrS): Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Phenylsulfanylbenzene (C12H10S): Lacks the bromine atom, making it less versatile in substitution reactions.
The presence of both the bromine atom and the phenylsulfanyl group in this compound imparts unique reactivity and makes it a valuable compound in various chemical transformations.
Eigenschaften
CAS-Nummer |
61300-10-5 |
|---|---|
Molekularformel |
C12H9BrS |
Molekulargewicht |
265.17 g/mol |
IUPAC-Name |
1-bromo-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H9BrS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
BATOISXASQUNHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)

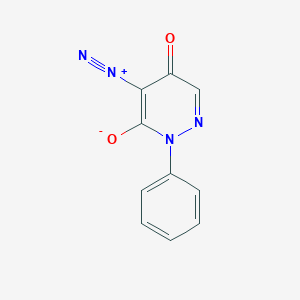
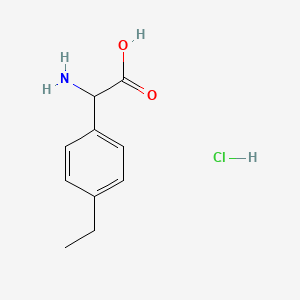

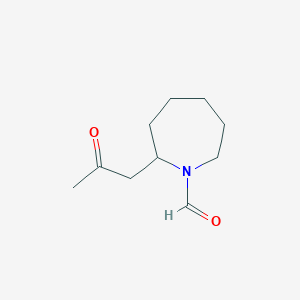
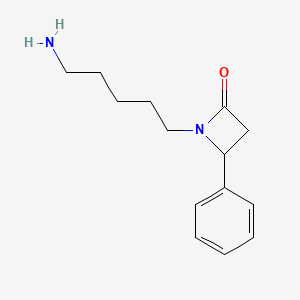
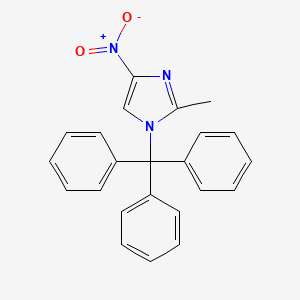
![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
![Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-](/img/structure/B14130120.png)


![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)

